molecular formula C16H12Br2N4O8 B11535945 N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide

N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide

Cat. No.: B11535945
M. Wt: 548.1 g/mol
InChI Key: QNBRXJHQHIFHMT-KPSZGOFPSA-N
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Description

N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide is a complex organic compound with the following chemical formula:

C16H11Br2N3O9\text{C}_{16}\text{H}_{11}\text{Br}_2\text{N}_3\text{O}_9C16​H11​Br2​N3​O9​

. It features a hydrazide functional group and aromatic rings, making it an intriguing molecule for scientific investigation.

Preparation Methods

The synthetic routes for this compound involve several steps Unfortunately, specific literature on its preparation is scarce we can infer that it likely involves condensation reactions between appropriate precursors

    Formation of the hydrazone: The reaction between 3,5-dibromo-4-hydroxybenzaldehyde and 2-(2-methoxy-4,6-dinitrophenoxy)acetic acid hydrazide leads to the formation of the hydrazone.

    Hydrazide formation: The hydrazone reacts with hydrazine hydrate to yield the final compound.

Chemical Reactions Analysis

This compound can undergo various reactions:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone, leading to color changes.

    Reduction: Reduction of the nitro groups may occur under specific conditions.

    Substitution: The bromine atoms may undergo substitution reactions. Common reagents include hydrazine hydrate, strong acids, and reducing agents. Major products depend on the specific reaction conditions.

Scientific Research Applications

    Chemistry: Researchers study its reactivity, stability, and applications in organic synthesis.

    Biology: It might serve as a probe for studying biological processes due to its structural features.

    Medicine: Investigations into its potential as an antitumor or antimicrobial agent are warranted.

    Industry: Limited information exists, but its use in specialty chemicals or materials could be explored.

Mechanism of Action

The exact mechanism remains elusive, but potential molecular targets and pathways should be investigated. Its phenolic and hydrazide moieties suggest interactions with enzymes or receptors.

Comparison with Similar Compounds

Unfortunately, direct comparisons are challenging due to the compound’s uniqueness. related compounds like 3,5-dibromo-4-methylaniline and 3,5-dibromo-4-hydroxybenzoic acid share some structural features.

Properties

Molecular Formula

C16H12Br2N4O8

Molecular Weight

548.1 g/mol

IUPAC Name

N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-2-(2-methoxy-4,6-dinitrophenoxy)acetamide

InChI

InChI=1S/C16H12Br2N4O8/c1-29-13-5-9(21(25)26)4-12(22(27)28)16(13)30-7-14(23)20-19-6-8-2-10(17)15(24)11(18)3-8/h2-6,24H,7H2,1H3,(H,20,23)/b19-6+

InChI Key

QNBRXJHQHIFHMT-KPSZGOFPSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OCC(=O)N/N=C/C2=CC(=C(C(=C2)Br)O)Br)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

COC1=CC(=CC(=C1OCC(=O)NN=CC2=CC(=C(C(=C2)Br)O)Br)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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